

A Senior Application Scientist's Guide to Lipid Extraction Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-Hexadecenoic acid, methyl ester*

Cat. No.: B15402860

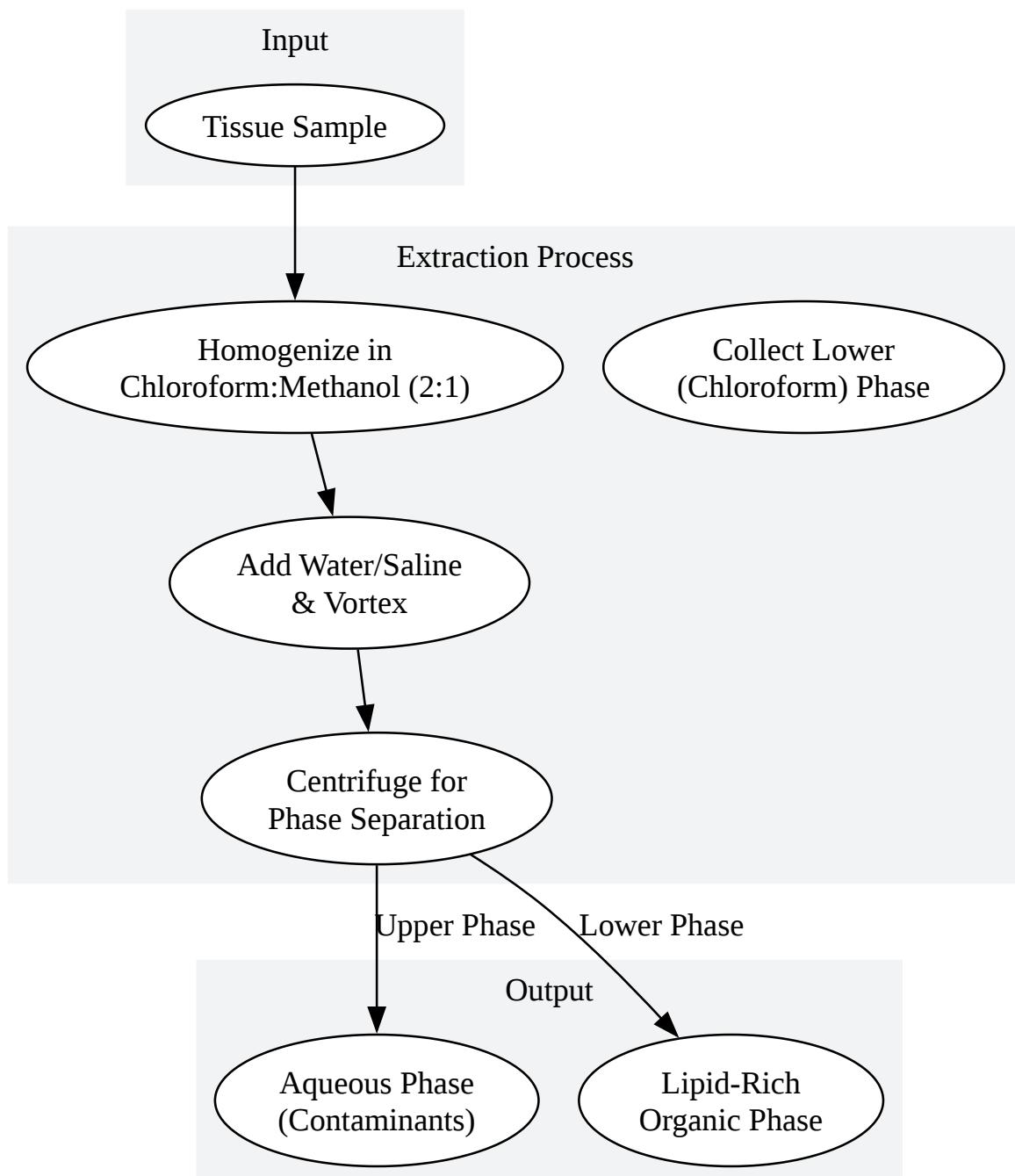
[Get Quote](#)

For researchers, scientists, and drug development professionals embarking on lipid analysis, the initial extraction step is arguably the most critical. The choice of solvent system dictates not only the yield but also the classes of lipids recovered, profoundly influencing the final analytical results. This guide provides an in-depth comparison of the three most prevalent solvent extraction methods: the classic Folch and Bligh & Dyer techniques, and the more modern methyl-tert-butyl ether (MTBE) method. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and present comparative data to empower you to make an informed decision for your specific research needs.

The Foundational Principle: Disrupting and Dissolving

Lipid extraction from biological matrices is a delicate balance of disrupting the interactions between lipids and other biomolecules, primarily proteins, and then solubilizing the lipids in an organic solvent.^{[1][2]} A successful extraction hinges on the use of a solvent system that can penetrate the sample, break the non-covalent bonds (like hydrogen bonds and van der Waals forces) that hold lipids within membranes and lipoprotein complexes, and then partition the lipids into a distinct phase that can be easily collected.^{[2][3]} This is typically achieved using a mixture of polar and non-polar solvents.^{[1][2]}

The Stalwarts: Chloroform-Methanol Based Methods


For decades, methods based on a chloroform and methanol mixture have been the gold standard in lipid extraction.[\[4\]](#)[\[5\]](#) These techniques rely on creating a single-phase system to thoroughly extract lipids, followed by the induction of a phase separation to isolate them.[\[4\]](#)[\[6\]](#)

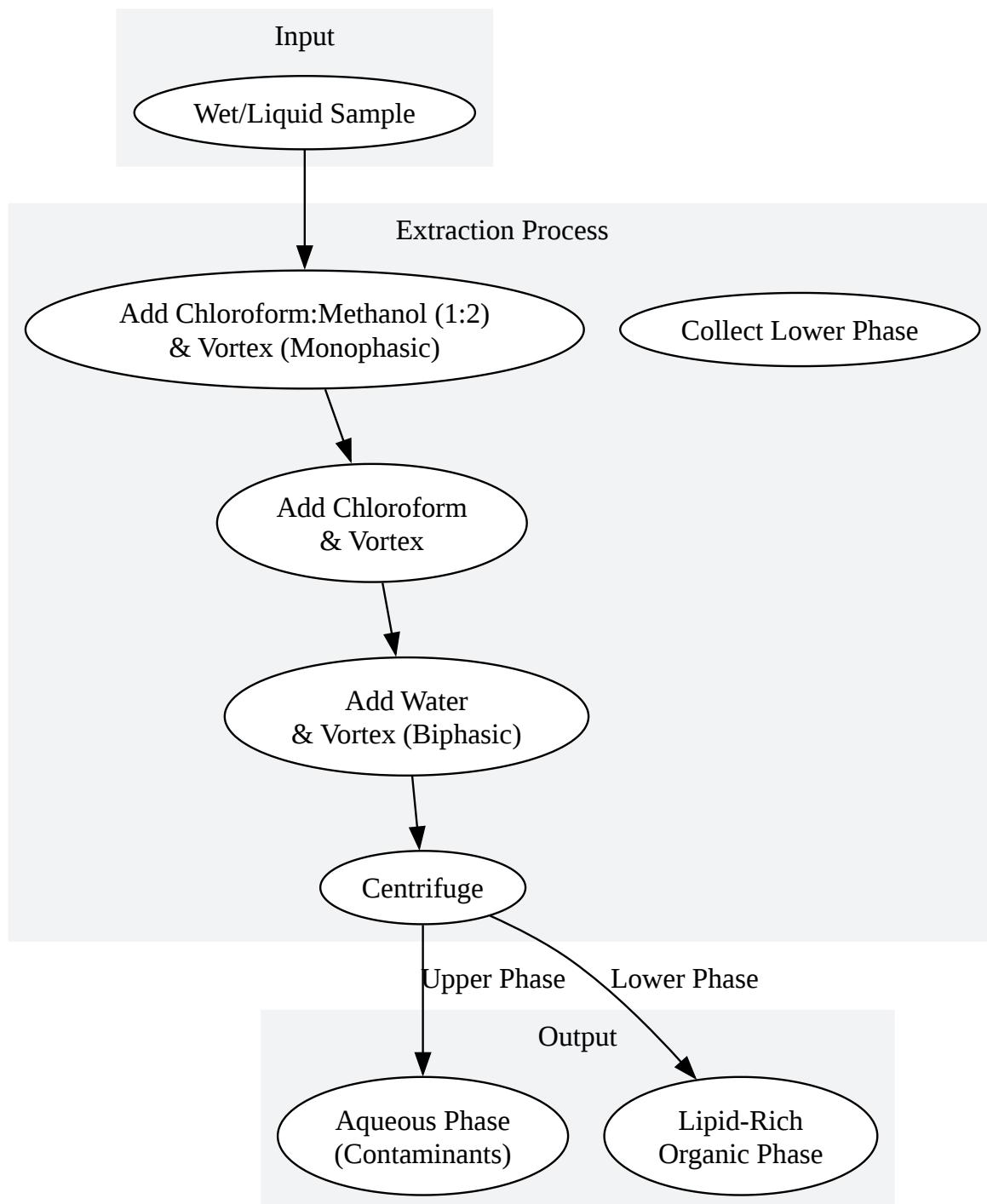
The Folch Method

Developed in 1957, the Folch method is renowned for its exhaustive extraction capabilities, particularly for tissue samples.[\[4\]](#)[\[7\]](#)[\[8\]](#) It utilizes a 2:1 chloroform:methanol ratio, which, when mixed with the sample, forms a monophasic solution that effectively solubilizes a wide array of lipids.[\[4\]](#)[\[8\]](#) The subsequent addition of water or a salt solution induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with polar contaminants.[\[4\]](#)[\[8\]](#)

Causality Behind the Method: The high ratio of chloroform to methanol creates a relatively non-polar monophasic system, ideal for disrupting lipid-protein complexes in tissues. The large solvent volume (typically a 20-fold excess over the sample volume) ensures a comprehensive extraction.[\[9\]](#)[\[10\]](#)

- **Homogenization:** Weigh the tissue sample and homogenize it in a 2:1 (v/v) chloroform:methanol mixture. Use approximately 20 mL of solvent for every 1 gram of tissue. [\[10\]](#)
- **Filtration/Centrifugation:** To remove solid debris, either filter the homogenate through a Buchner funnel or centrifuge it to pellet the solids.[\[8\]](#)[\[11\]](#)
- **Phase Separation:** Add 0.2 volumes of water or a 0.9% NaCl solution to the collected liquid phase.[\[4\]](#) Vortex the mixture thoroughly.
- **Centrifugation:** Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to achieve a clear separation of the two phases.[\[4\]](#)
- **Lipid Collection:** Carefully collect the lower, lipid-rich chloroform phase using a glass Pasteur pipette.[\[4\]](#)[\[8\]](#) It is crucial to avoid disturbing the protein interface.
- **Drying:** Evaporate the chloroform under a stream of nitrogen or using a vacuum centrifuge to obtain the dried lipid extract.

[Click to download full resolution via product page](#)

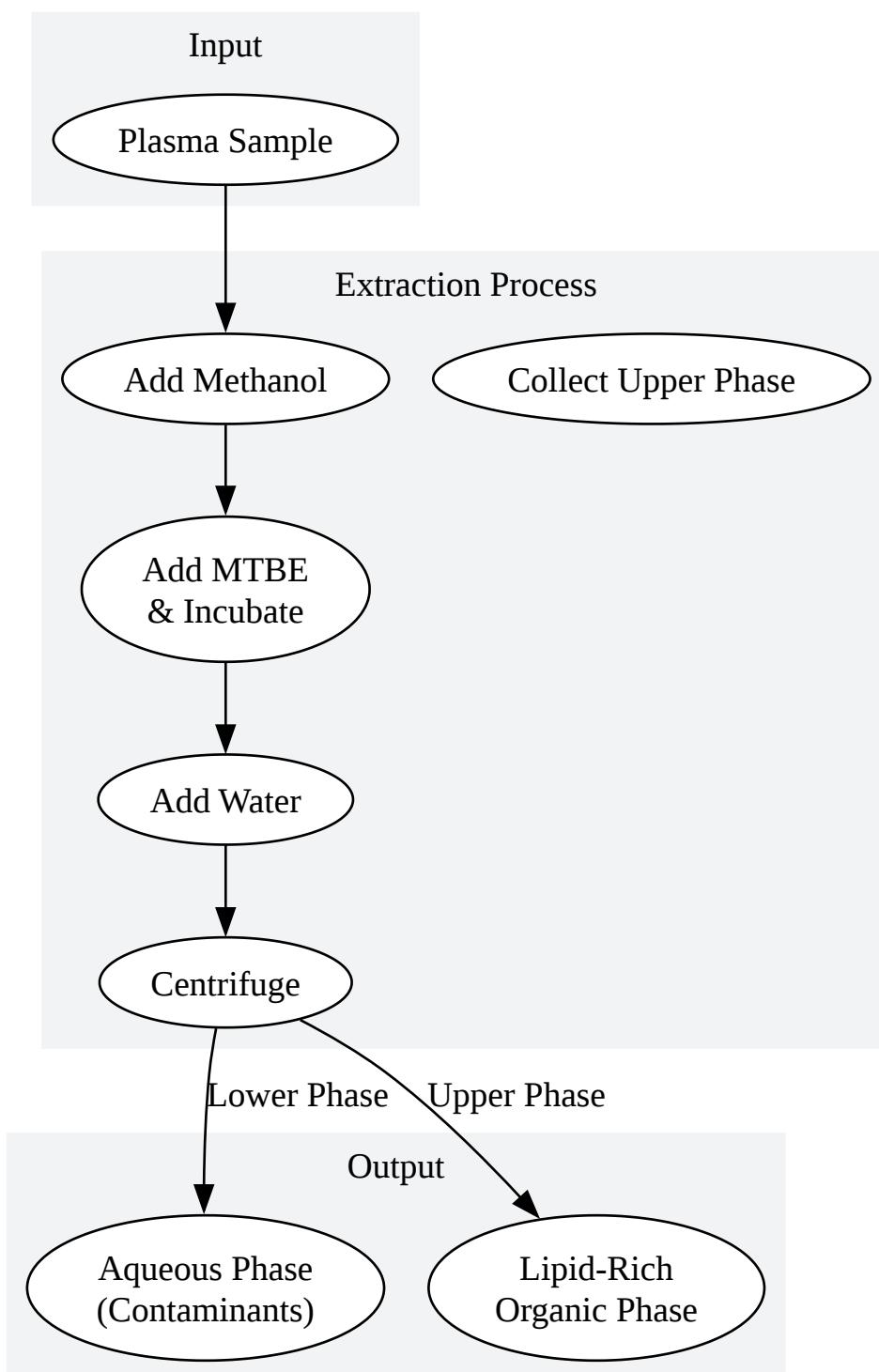

The Bligh & Dyer Method

Introduced in 1959, the Bligh & Dyer method is a modification of the Folch technique, specifically optimized for samples with high water content, such as fish muscle.^[6] It is generally

faster and uses less solvent than the Folch method.[6][10] The key difference lies in the initial solvent ratio and the process of forming the biphasic system.[6]

Causality Behind the Method: The initial 1:2 (v/v) chloroform:methanol ratio, combined with the water already present in the sample, creates the initial monophasic system.[6][12] The subsequent addition of equal parts chloroform and water adjusts the solvent ratios to induce phase separation.[12] This method is particularly effective for wet samples as it incorporates the sample's water into the initial extraction phase.[13]

- **Initial Extraction:** To 1 mL of your sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.[6][12] This creates a single-phase system.
- **Induce Phase Separation (Part 1):** Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.[6][12]
- **Induce Phase Separation (Part 2):** Add 1.25 mL of distilled water and vortex for another minute.[6][12] This will create a biphasic system.
- **Centrifugation:** Centrifuge at 1,000 x g for 5 minutes at room temperature to cleanly separate the phases.[12] A protein disk may form at the interface.
- **Lipid Collection:** Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower chloroform layer containing the lipids.[6][12]
- **Drying:** Evaporate the solvent to obtain the purified lipid extract.


[Click to download full resolution via product page](#)

The Modern Alternative: Methyl-tert-butyl Ether (MTBE)

The use of chloroform in the classic methods poses significant health and safety risks due to its toxicity and carcinogenicity.[\[14\]](#) This has driven the development of safer and more environmentally friendly alternatives. The MTBE method, sometimes referred to as the Matyash method, has emerged as a robust and popular choice.[\[14\]](#)[\[15\]](#)

Causality Behind the Method: This method uses a mixture of methanol and MTBE.[\[14\]](#) After initial extraction in a monophasic system, the addition of water induces phase separation. A key advantage of MTBE is its lower density compared to chloroform. This results in the lipid-containing organic phase being the upper layer, which is easier and safer to collect, minimizing the risk of contamination from the lower aqueous phase or the protein pellet at the interface.[\[14\]](#)[\[16\]](#)

- **Sample Preparation:** In a microtube, add 200 μ L of methanol to 100 μ L of plasma.[\[17\]](#)
- **Solvent Addition:** Add 800 μ L of MTBE to the sample.[\[17\]](#)
- **Extraction:** Cap the tube, vortex briefly (approx. 10 seconds), and then incubate for 1 hour at a controlled temperature (e.g., 4°C) to facilitate protein precipitation and lipid extraction.[\[17\]](#)
- **Phase Separation:** Add 300 μ L of deionized water to induce phase separation.[\[17\]](#) Vortex again briefly.
- **Centrifugation:** Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins and clearly separate the two phases.[\[17\]](#)
- **Lipid Collection:** Carefully collect the upper MTBE phase, which contains the lipids, and transfer it to a new tube.[\[16\]](#)[\[17\]](#)
- **Drying:** Evaporate the solvent to obtain the lipid extract.

[Click to download full resolution via product page](#)

Comparative Analysis: Performance and Selection

The choice of extraction method is not trivial and should be guided by the specific goals of the analysis, the nature of the sample, and the available instrumentation. Studies have shown that while all three methods are effective, they can exhibit biases in the recovery of certain lipid classes.

Feature	Folch Method	Bligh & Dyer Method	MTBE (Matyash) Method
Primary Application	Tissues, comprehensive extraction[4][7]	High-water content samples (e.g., biofluids, wet tissue) [6][13]	General purpose, high-throughput lipidomics, safer alternative[14][18]
Solvent System	Chloroform:Methanol (2:1)[8]	Chloroform:Methanol: Water (variable ratios) [6]	MTBE:Methanol:Water[14]
Lipid Phase Location	Lower Phase[16]	Lower Phase[19]	Upper Phase[14][16]
Solvent Volume	High (typically 20:1 solvent:sample)[9][10]	Moderate (typically 4:1 solvent:sample)[9]	Moderate to High[15]
Safety Profile	Poor (uses toxic, carcinogenic chloroform)[14]	Poor (uses toxic, carcinogenic chloroform)[14]	Good (avoids chloroform)[16][18]
Throughput	Lower, more labor-intensive	Moderate	High, amenable to automation[14]
Reported Efficacy	Considered the "gold standard" for total lipid recovery, especially in samples >2% lipid.[4][9][10]	Efficient for wet samples, but may underestimate lipids in high-fat samples compared to Folch.[9][10]	Similar or better recoveries for most major lipid classes compared to Folch/B&D.[3][14] May be more effective for polar lipids.[3]

Key Experimental Insights:

- Sample-to-Solvent Ratio is Critical: For both Folch and Bligh & Dyer methods, a sample-to-solvent ratio of 1:20 (v/v) has been shown to yield the best results for plasma-based lipidomics.[9][15][20] The MTBE method may require a larger solvent volume to achieve comparable results.[15]
- Lipid Class Bias: While often comparable, some studies suggest differences. For instance, the Folch and Bligh & Dyer methods may provide higher peak areas for lysophosphatidylcholines (LPCs) compared to the MTBE method at certain solvent ratios. [15] Conversely, some data indicates the MTBE method can be more effective in extracting polar lipids.[3]
- Reproducibility: The MTBE method has demonstrated excellent reproducibility, with some studies showing it to be the most reproducible of the three.[21] The median intra-assay coefficient of variation (CV%) for the MTBE method has been reported to be lower than that for Folch and Bligh & Dyer in some comparisons.[3]

Conclusion and Recommendations

The selection of a lipid extraction solvent is a foundational decision in lipid analysis.

- The Folch method remains a benchmark for its thoroughness, especially for solid tissues, but its high solvent consumption and the toxicity of chloroform are significant drawbacks.
- The Bligh & Dyer method is an excellent, resource-sparing choice for samples with high water content, offering a good balance of efficiency and speed. However, it shares the same safety concerns as the Folch method and may underestimate lipid content in very rich samples.[10]
- The MTBE method represents a significant advancement, offering comparable or even superior extraction efficiency for many lipid classes while eliminating the use of hazardous chloroform.[3][14] Its key advantages—the upper-phase lipid collection and amenability to automation—make it an ideal choice for modern, high-throughput lipidomics and for any laboratory prioritizing safety and efficiency.[14]

Ultimately, the optimal method depends on your specific experimental context. For broad-based, high-throughput lipidomic studies where safety and automation are priorities, the MTBE method is highly recommended. For targeted analyses of specific tissues where historical data

comparison is crucial, the classical Folch or Bligh & Dyer methods, when performed with appropriate safety precautions, remain viable and powerful techniques.

References

- OneLab. (n.d.). MTBE Lipid Extraction - Protocol.
- University of Colorado Boulder. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer.
- StudySmarter. (2024). Lipid Extraction: Methods & Techniques.
- Le, T. T., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. *Frontiers in Physiology*.
- University of California, San Diego. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer.
- ResearchGate. (n.d.). Advantages and disadvantages of various lipid extraction methods.
- Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. *Journal of Lipid Research*.
- Slideshare. (2014). Lipid extraction by folch method.
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. *Canadian Journal of Biochemistry and Physiology*.
- RockEDU Online. (n.d.). Single Step Lipid Extraction From Food Stuffs.
- Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. *Analytical and Bioanalytical Chemistry*.
- Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method.
- Sarker, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. *International Journal of Molecular Sciences*.
- Sarker, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. *International Journal of Molecular Sciences*.
- Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. *Analytica Chimica Acta*.
- ResearchGate. (n.d.). Advantages and disadvantages of different extraction methods.
- SEAFDEC Repository. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
- ResearchGate. (2020). Lipids in microalgae: The Extraction by modified Folch solvent v1.
- Cyberlipid. (n.d.). LIPID EXTRACTION GENERAL METHODOLOGIES.
- Bio-protocol. (n.d.). Lipid extraction.
- LCGC International. (2013). Simultaneous Extraction of Metabolites and Lipids.

- Princeton University. (2020). sample preparation guideline for extraction of non-polar metabolites from serum.
- Virot, M., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvation Mechanisms and towards Substitution with Alternative Solvents. Molecules.
- ResearchGate. (n.d.). Comparison of extraction methods for lipids collected by positive....
- Le, T. T., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Nutrients.
- Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids.
- ResearchGate. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 5. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Lipid extraction by folch method | PPTX [slideshare.net]
- 9. Advances in Lipid Extraction Methods—A Review [mdpi.com]
- 10. vliz.be [vliz.be]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. tabaslab.com [tabaslab.com]

- 13. researchgate.net [researchgate.net]
- 14. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Senior Application Scientist's Guide to Lipid Extraction Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15402860#evaluating-different-extraction-solvents-for-lipid-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com